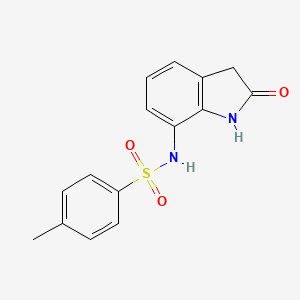
4-(2,3-dihydro-1-benzofuran-3-ylsulfamoyl)-1H-pyrrole-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2,3-dihydro-1-benzofuran-3-ylsulfamoyl)-1H-pyrrole-2-carboxylic acid, also known as DBIBP, is a novel compound that has shown potential in various scientific research applications. It belongs to the class of pyrrole-2-carboxylic acid derivatives and is synthesized through a multi-step process.
Wirkmechanismus
The mechanism of action of 4-(2,3-dihydro-1-benzofuran-3-ylsulfamoyl)-1H-pyrrole-2-carboxylic acid is not fully understood, but studies suggest that it inhibits the activity of certain enzymes and signaling pathways involved in cancer cell proliferation and survival. 4-(2,3-dihydro-1-benzofuran-3-ylsulfamoyl)-1H-pyrrole-2-carboxylic acid has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. Inhibition of HDACs leads to the activation of tumor suppressor genes and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
4-(2,3-dihydro-1-benzofuran-3-ylsulfamoyl)-1H-pyrrole-2-carboxylic acid has been shown to have various biochemical and physiological effects. Studies have shown that 4-(2,3-dihydro-1-benzofuran-3-ylsulfamoyl)-1H-pyrrole-2-carboxylic acid inhibits the activity of HDACs, leading to the activation of tumor suppressor genes and the induction of apoptosis in cancer cells. 4-(2,3-dihydro-1-benzofuran-3-ylsulfamoyl)-1H-pyrrole-2-carboxylic acid has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, 4-(2,3-dihydro-1-benzofuran-3-ylsulfamoyl)-1H-pyrrole-2-carboxylic acid has neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-(2,3-dihydro-1-benzofuran-3-ylsulfamoyl)-1H-pyrrole-2-carboxylic acid in lab experiments is its potential as a cancer therapy. 4-(2,3-dihydro-1-benzofuran-3-ylsulfamoyl)-1H-pyrrole-2-carboxylic acid has been shown to inhibit the proliferation of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy. However, one limitation of using 4-(2,3-dihydro-1-benzofuran-3-ylsulfamoyl)-1H-pyrrole-2-carboxylic acid in lab experiments is its limited solubility in water, which may affect its bioavailability and efficacy.
Zukünftige Richtungen
There are several future directions for the research on 4-(2,3-dihydro-1-benzofuran-3-ylsulfamoyl)-1H-pyrrole-2-carboxylic acid. One direction is to further investigate its mechanism of action and its potential as a cancer therapy. Another direction is to explore its potential as a treatment for inflammatory and neurodegenerative diseases. Additionally, future research could focus on improving the solubility of 4-(2,3-dihydro-1-benzofuran-3-ylsulfamoyl)-1H-pyrrole-2-carboxylic acid to enhance its bioavailability and efficacy.
Synthesemethoden
The synthesis of 4-(2,3-dihydro-1-benzofuran-3-ylsulfamoyl)-1H-pyrrole-2-carboxylic acid involves a multi-step process that includes the condensation of 2,3-dihydro-1-benzofuran-3-carboxylic acid with thionyl chloride, followed by the reaction with ammonia to form 2,3-dihydro-1-benzofuran-3-amine. The amine is then reacted with chlorosulfonic acid to form the sulfonamide intermediate, which is further reacted with pyrrole-2-carboxylic acid to form 4-(2,3-dihydro-1-benzofuran-3-ylsulfamoyl)-1H-pyrrole-2-carboxylic acid.
Wissenschaftliche Forschungsanwendungen
4-(2,3-dihydro-1-benzofuran-3-ylsulfamoyl)-1H-pyrrole-2-carboxylic acid has shown potential in various scientific research applications, particularly in the field of cancer research. Studies have shown that 4-(2,3-dihydro-1-benzofuran-3-ylsulfamoyl)-1H-pyrrole-2-carboxylic acid inhibits the proliferation of cancer cells and induces apoptosis, making it a potential candidate for cancer therapy. 4-(2,3-dihydro-1-benzofuran-3-ylsulfamoyl)-1H-pyrrole-2-carboxylic acid has also been shown to have anti-inflammatory and neuroprotective effects, making it a potential candidate for the treatment of inflammatory and neurodegenerative diseases.
Eigenschaften
IUPAC Name |
4-(2,3-dihydro-1-benzofuran-3-ylsulfamoyl)-1H-pyrrole-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O5S/c16-13(17)10-5-8(6-14-10)21(18,19)15-11-7-20-12-4-2-1-3-9(11)12/h1-6,11,14-15H,7H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIFYDVZZFPVTPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC=C2O1)NS(=O)(=O)C3=CNC(=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,3-dihydro-1-benzofuran-3-ylsulfamoyl)-1H-pyrrole-2-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


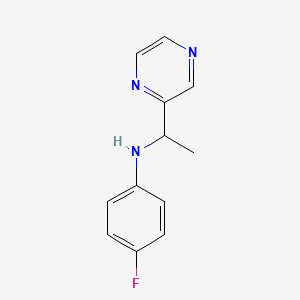

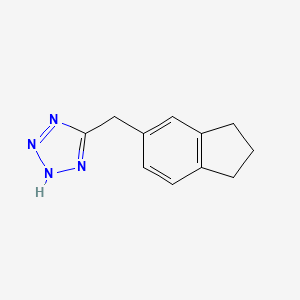
![4-(5-Bromopyridin-3-yl)oxythieno[3,2-d]pyrimidine](/img/structure/B7578439.png)
![2-[1-(2,3-dihydro-1H-inden-5-ylmethyl)triazol-4-yl]ethanol](/img/structure/B7578457.png)
![N-[2-(2-methoxyethoxy)ethyl]-4-sulfamoylbenzamide](/img/structure/B7578460.png)
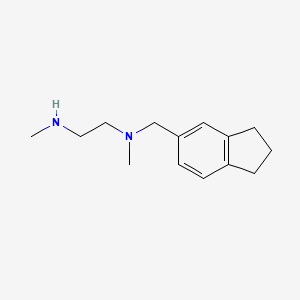
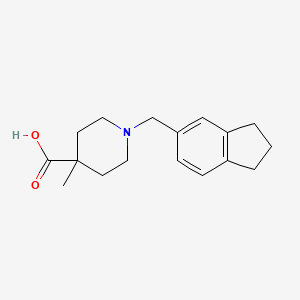

![1-[1-(2,3-dihydro-1H-inden-5-ylmethyl)piperidin-4-yl]-N-methylmethanamine](/img/structure/B7578481.png)

